molecular formula C19H19FN2O3 B5786429 4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate

4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate

Cat. No. B5786429
M. Wt: 342.4 g/mol
InChI Key: OOMIFRHKGCSXED-UHFFFAOYSA-N
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Description

4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate is a chemical compound that has gained significant attention in the field of scientific research. This compound is known to exhibit various biochemical and physiological effects, making it a potential candidate for therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate is not fully understood. However, it is believed to act as a selective serotonin receptor antagonist and dopamine receptor partial agonist. This compound also exhibits affinity for the adrenergic and histamine receptors.
Biochemical and Physiological Effects:
4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. This compound also exhibits anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate in lab experiments is its high selectivity for certain receptors. This allows for more precise targeting of specific pathways and can lead to fewer side effects. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound may have applications in the treatment of pain and inflammation. Further research is needed to fully understand the mechanism of action and potential therapeutic effects of this compound.

Synthesis Methods

The synthesis of 4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate involves the condensation reaction between 4-(2-fluorophenyl)-1-piperazinecarboxylic acid and phenyl acetyl chloride in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent, such as dichloromethane or chloroform. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. Additionally, this compound has been investigated for its potential use in the treatment of pain, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-14(23)25-16-8-6-15(7-9-16)19(24)22-12-10-21(11-13-22)18-5-3-2-4-17(18)20/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMIFRHKGCSXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate

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